2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone features a 1-ethyl-substituted imidazole core with a 4-bromophenyl group at position 5, connected via a thioether bridge to an indolin-1-yl ethanone moiety. This structure combines electron-withdrawing (bromophenyl) and bulky (ethyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c1-2-24-19(16-7-9-17(22)10-8-16)13-23-21(24)27-14-20(26)25-12-11-15-5-3-4-6-18(15)25/h3-10,13H,2,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKHHIBKMCQRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, commonly referred to as BPIE, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BPIE based on various studies and findings.
BPIE has the following chemical characteristics:
- Molecular Formula : C18H22BrN3OS
- Molecular Weight : 408.36 g/mol
- CAS Number : 1207004-06-5
The compound's biological activity is primarily attributed to its structural components, which include an imidazole ring and an indole moiety. These structures are known for their roles in various biochemical pathways, including enzyme inhibition and receptor interaction.
Antimicrobial Activity
Recent studies have demonstrated that BPIE exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro assays have shown that BPIE has a notable inhibitory effect on:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 4.9–17 µM, indicating potent antibacterial activity .
Comparison of Antimicrobial Efficacy
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.9 |
| Escherichia coli | 7.1 |
| Klebsiella pneumoniae | 12.0 |
Anticancer Activity
BPIE has also been investigated for its potential anticancer properties. The compound was tested against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG).
Findings from Cell Line Studies
The results indicated that BPIE effectively inhibits cell proliferation in U87MG cells with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that BPIE may serve as a promising candidate for further development in cancer therapy .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers at MDPI evaluated the antibacterial effects of BPIE derivatives against a range of pathogens. The study concluded that compounds similar to BPIE exhibited superior activity compared to traditional antibiotics, particularly against resistant strains such as MRSA .
- Case Study on Anticancer Activity : In a separate investigation, BPIE was tested for its effects on glioblastoma cells. The compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogous Compounds
Structural and Functional Implications
- In contrast, nitro groups in increase metabolic resistance but reduce solubility.
- Thioether vs. Oxadiazole Linkages : The thioether in the target compound and provides flexibility and sulfur-mediated interactions, whereas oxadiazoles in introduce rigidity and hydrogen-bonding capacity.
- Indolin vs. Indole/Benzimidazole Moieties : The indolin group in the target compound may confer distinct π-stacking behavior compared to indole derivatives in or benzimidazoles in , which exhibit planar aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
